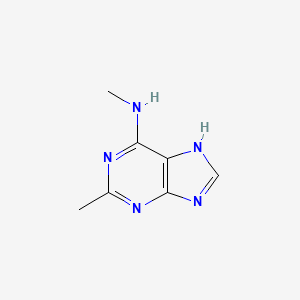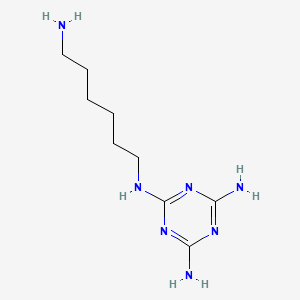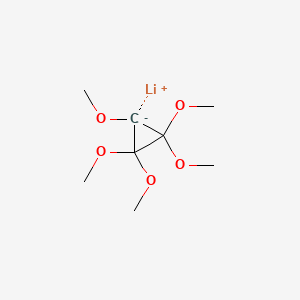
Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals and natural products . This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a methyl-substituted imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate: Similar structure but lacks the acetamido group.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group instead of an acetamido group.
1H-Imidazole, 2-ethyl-4-methyl-: Similar imidazole core but different substituents.
Uniqueness
Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate is unique due to the presence of both the acetamido and ethyl ester groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Propiedades
| 91208-48-9 | |
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
ethyl 2-(2-acetamido-1-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O3/c1-4-16-9(15)5-8-6-13(3)10(12-8)11-7(2)14/h6H,4-5H2,1-3H3,(H,11,12,14) |
Clave InChI |
JAELUSHIZIFCHA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN(C(=N1)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)

![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
